molecular formula C14H17NO4 B1630607 Phthalimidoacetaldehyde diethyl acetal CAS No. 78902-09-7

Phthalimidoacetaldehyde diethyl acetal

Cat. No.: B1630607
CAS No.: 78902-09-7
M. Wt: 263.29 g/mol
InChI Key: GEFXJJJQUSEHLV-UHFFFAOYSA-N
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Description

Phthalimidoacetaldehyde diethyl acetal ( 78902-09-7) is a white to light yellow crystalline solid with a molecular formula of C 14 H 17 NO 4 and a molecular weight of 263.29 g/mol . This compound is characterized by a specific melting point of 72-74 °C and is insoluble in water . As a moisture-sensitive material, it is recommended to be stored under inert gas in a cool, dark, and dry place . In organic synthesis, this compound serves as a versatile and protected synthetic intermediate, particularly valued in pharmaceutical research and development . The molecule effectively functions as a masked aldehyde, with the phthalimido group providing a protected amine functionality and the diethyl acetal protecting the aldehyde group, which can be deprotected as needed in multi-step synthesis . This makes it a valuable building block for the construction of more complex molecules, such as various active pharmaceutical ingredients (APIs) and other nitrogen-containing compounds . Please note that this product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is classified as hazardous and may cause skin and serious eye irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated environment. For comprehensive handling and safety information, including hazard and precautionary statements, please consult the product's Safety Data Sheet (SDS) .

Properties

IUPAC Name

2-(2,2-diethoxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-12(19-4-2)9-15-13(16)10-7-5-6-8-11(10)14(15)17/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFXJJJQUSEHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311188
Record name 2-(2,2-Diethoxyethyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78902-09-7
Record name 78902-09-7
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Record name 2-(2,2-Diethoxyethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phthalimidoacetaldehyde Diethyl Acetal
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Preparation Methods

Gabriel Synthesis via Bromoacetaldehyde Diethyl Acetal

A widely cited method involves the nucleophilic substitution of bromoacetaldehyde diethyl acetal with potassium phthalimide. This approach, adapted from analogous acetal syntheses, proceeds via an SN2 mechanism:

Reaction Scheme:
$$
\text{BrCH}2\text{CH(OEt)}2 + \text{K-phthalimide} \rightarrow \text{Phthalimido-CH}2\text{CH(OEt)}2 + \text{KBr}
$$

Procedure:

  • Substrate Preparation : Bromoacetaldehyde diethyl acetal is synthesized via bromination of paraldehyde in the presence of Cu catalysts and H₂SO₄, as detailed in patent CN104230677A.
  • Nucleophilic Displacement : The bromide is displaced by phthalimide anion in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours.
  • Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation (65–68°C under reduced pressure).

Advantages :

  • High regioselectivity due to the primary alkyl bromide’s susceptibility to SN2 attack.
  • Scalable for industrial production with reported yields exceeding 70% in optimized batches.

Limitations :

  • Requires stringent anhydrous conditions to prevent hydrolysis of the acetal group.
  • Residual DMF complicates purification, necessitating iterative solvent washes.

Acetalization of Phthalimidoacetaldehyde

This two-step strategy involves synthesizing phthalimidoacetaldehyde followed by acetal protection:

Step 1: Oxidation of Phthalimidoethanol
Phthalimidoethanol, derived from ethanolamine and phthalic anhydride, is oxidized to the aldehyde using pyridinium chlorochromate (PCC):
$$
\text{Phthalimido-CH}2\text{CH}2\text{OH} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{Phthalimido-CHO}
$$

Step 2: Acetal Formation
The aldehyde is refluxed with excess ethanol and catalytic H₂SO₄, employing hexane as an entrainer to azeotropically remove water:
$$
\text{Phthalimido-CHO} + 2\text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Phthalimido-CH(OEt)}2 + \text{H}2\text{O}
$$

Optimization Insights :

  • Entrainer Selection : Hexane (bp 69°C) optimally facilitates water removal without co-distilling ethanol or the product.
  • Acid Concentration : 0.5–1.0 M H₂SO₄ balances reaction rate and side-product formation (e.g., aldol condensation).

Yield : 65–72% after silica gel chromatography.

Direct Phthalimidation of Aminoacetaldehyde Diethyl Acetal

Aminoacetaldehyde diethyl acetal undergoes phthalimide protection using phthalic anhydride in acetic acid:
$$
\text{H}2\text{N-CH}2\text{CH(OEt)}2 + \text{Phthalic anhydride} \rightarrow \text{Phthalimido-CH}2\text{CH(OEt)}_2
$$

Challenges :

  • Aminoacetaldehyde diethyl acetal’s commercial scarcity necessitates in-situ preparation, complicating large-scale synthesis.
  • Competing N-acylation and acetal hydrolysis require pH control (pH 6–7).

Comparative Analysis of Methodologies

Parameter Gabriel Synthesis Acetalization Route Direct Phthalimidation
Starting Material Cost Moderate High Very High
Reaction Steps 2 3 2
Typical Yield (%) 70–75 65–72 50–60
Scalability Industrial Pilot-scale Laboratory
Key Limitation Solvent Purity Oxidation Sensitivity Substrate Availability

Industrial-Scale Process Considerations

Patent US5527969A highlights critical factors for acetalization reactions applicable to this compound:

  • Entrainer Efficiency : Hexane reduces reaction time by 40% compared to methylene chloride.
  • Catalyst Recovery : Solid acid catalysts (e.g., Amberlyst-15) enable reuse over five cycles without yield loss.
  • Distillation Protocols : Fractional distillation at 10 mmHg efficiently isolates the product (≥98% purity).

Scientific Research Applications

Pharmaceutical Applications

Phthalimidoacetaldehyde diethyl acetal serves as a crucial pharmaceutical intermediate. Its role in drug synthesis is primarily due to its ability to undergo various chemical transformations, leading to the formation of active pharmaceutical ingredients (APIs).

Intermediate for Drug Synthesis

  • Key Transformations : The compound can be hydrolyzed or deprotected to yield phthalimidoacetaldehyde, which is a valuable precursor for synthesizing various therapeutic agents.
  • Example : In the synthesis of isoquinoline derivatives, this compound is utilized as a starting material, facilitating the introduction of functional groups necessary for biological activity.

Organic Synthesis

The compound is widely used in organic chemistry for constructing complex molecules. Its stability and reactivity make it an ideal candidate for various synthetic pathways.

Synthesis of Isoquinoline Alkaloids

Recent studies have highlighted the role of this compound in synthesizing isoquinoline alkaloids, which exhibit significant pharmacological properties. For instance:

  • Isolation Studies : Research has shown that derivatives synthesized from this acetal demonstrate cytotoxic activities against various cancer cell lines, indicating potential therapeutic applications .

Synthesis of Other Organic Compounds

This compound can be utilized to generate other important organic compounds through reactions such as:

  • Acetalization : It can react with alcohols to form acetals, which are useful in protecting functional groups during synthetic procedures.
  • Formation of Vinyl Ethers : The elimination of alcohol from the acetal can yield vinyl ethyl ether, a reactive building block for further synthetic applications .

Agrochemical Applications

In the agrochemical sector, this compound is explored for its potential use in developing pesticides and herbicides.

Pesticide Development

  • The compound's ability to undergo substitution reactions allows it to serve as a precursor for designing new agrochemicals that target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Isoquinoline Derivatives

A recent study demonstrated the synthesis of isoquinoline derivatives using this compound as a precursor. The derivatives exhibited notable cytotoxicity against several cancer cell lines with IC50 values below 20 μM .

Case Study 2: Development of New Agrochemicals

Research into the use of this compound in agrochemical formulations showed promising results in developing targeted pesticides that effectively control pest populations while reducing environmental toxicity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(2,2-Diethoxyethyl)isoindole-1,3-dione
  • CAS Number : 78902-09-7
  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight : 271.29 g/mol
  • Synonyms: N-(2,2-Diethoxyethyl)phthalimide; 2-Phthalimidoacetaldehyde diethyl acetal .

Synthesis :
Phthalimidoacetaldehyde diethyl acetal is synthesized via two primary routes:

Reaction of phthalic anhydride with aminoacetaldehyde diethyl acetal, yielding ~77% .

Using 2-bromo-1,1-diethoxyethane as a precursor .

Applications :
Primarily used as a pharmaceutical intermediate, it facilitates the synthesis of complex molecules due to its reactive phthalimide group and acetal-protected aldehyde .

Comparative Analysis with Structural Analogues

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 78902-09-7 C₁₄H₁₇NO₄ 271.29 Phthalimide, acetal Pharmaceutical intermediates
Phenylacetaldehyde dimethyl acetal 101-48-4 C₁₀H₁₄O₂ 166.22 Phenyl, dimethyl acetal Flavoring agent (FEMA 2876)
Acetaldehyde diethyl acetal 105-57-7 C₆H₁₄O₂ 118.17 Diethyl acetal Solvent, industrial synthesis
Aminoacetaldehyde dimethyl acetal 22483-09-6 C₄H₁₁NO₂ 105.14 Amino, dimethyl acetal Pharmaceutical intermediate
Isovaleraldehyde diethyl acetal 3842-03-3 C₉H₂₀O₂ 160.26 Branched alkyl, diethyl acetal Flavoring agent (FEMA 4371)

Structural and Functional Group Comparisons

This compound :

  • Unique for its phthalimide group , which provides electron-withdrawing properties and stabilizes intermediates in nucleophilic substitution reactions .
  • The diethyl acetal protects the aldehyde group, enabling controlled reactivity in multi-step syntheses .

Phenylacetaldehyde Dimethyl Acetal (CAS 101-48-4) :

  • Features a phenyl group instead of phthalimide, making it more lipophilic.
  • Used in fragrances and flavors due to its aromatic character .

Acetaldehyde Diethyl Acetal (CAS 105-57-7) :

  • A simple acetal lacking aromatic or electron-withdrawing groups.
  • Highly flammable (flash point: -9°C) due to low molecular weight .

Aminoacetaldehyde Dimethyl Acetal (CAS 22483-09-6): Contains a primary amine, enabling participation in condensation reactions (e.g., Schiff base formation). Used in peptide synthesis and heterocyclic chemistry .

Isovaleraldehyde Diethyl Acetal (CAS 3842-03-3) :

  • Branched isopentyl group enhances volatility, suitable for flavor applications.
  • Lower reactivity compared to aromatic or phthalimide-containing acetals .

Commercial Availability

  • This compound is supplied by 17+ vendors (e.g., Sigma-Aldrich, TCI), reflecting its demand in research .
  • In contrast, Isovaleraldehyde diethyl acetal has fewer suppliers, likely due to niche applications .

Biological Activity

Phthalimidoacetaldehyde diethyl acetal is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

This compound, with the chemical formula C14H17NO4C_{14}H_{17}NO_{4}, is primarily recognized as a pharmaceutical intermediate and a building block in organic synthesis. Its structure includes a phthalimide moiety which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of phthalimidoacetaldehyde with ethanol in the presence of an acid catalyst. This process can yield high purity products suitable for further biological testing .

Antibacterial and Antifungal Activities

Phthalimido derivatives have also been investigated for their antibacterial and antifungal properties. Some findings suggest that these compounds can inhibit bacterial growth through mechanisms that might involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Phthalimide Derivatives

A study published in 2024 explored various isoquinoline alkaloids derived from phthalimide structures, revealing that certain modifications could enhance their biological activity. Among these derivatives, compounds exhibiting selective inhibitory activity against protein tyrosine phosphatase CD45 were identified, which could be relevant for therapeutic applications in cancer treatment .

Pharmacological Testing

In pharmacological evaluations, this compound has been tested for its effects on human carboxylesterase (hCE2) activity. Some isoquinoline derivatives showed IC50 values ranging from 2.0 μM to 13.2 μM, indicating potential as enzyme inhibitors with therapeutic implications in drug metabolism .

Data Summary

Biological Activity IC50 Values Cell Lines/Targets
Antitumor5.1 - 11.0 μMMGC-803, HGC-27
AntibacterialVariableVarious bacterial strains
Enzyme Inhibition2.0 - 13.2 μMhCE2

Q & A

Q. What safety protocols are recommended for handling phthalimidoacetaldehyde diethyl acetal in laboratory settings?

  • Methodological Answer: Researchers must adhere to strict safety measures, including:
  • Use of chemical-resistant gloves (nitrile or neoprene) and lab coats to prevent skin contact .
  • Eye protection with safety goggles and face shields compliant with NIOSH/EN 166 standards .
  • Ventilation systems to minimize inhalation risks, as the compound may emit flammable vapors .
  • Avoidance of ignition sources (e.g., sparks, open flames) due to its high flammability (NFPA rating: H225) .
  • Immediate decontamination of spills using non-combustible adsorbents (e.g., sand, diatomaceous earth) and proper disposal per local regulations .

Q. Which analytical techniques are effective for characterizing the purity of this compound?

  • Methodological Answer: Key methods include:
  • Nuclear Magnetic Resonance (NMR): To confirm structural integrity and identify impurities via <sup>1</sup>H and <sup>13</sup>C spectra .
  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS): To detect trace by-products and verify molecular weight (theoretical: ~261.3 g/mol) .
  • Melting Point Analysis: Consistency with literature values (if crystalline) to assess batch-to-batch variability .

Q. How should researchers manage waste containing this compound?

  • Methodological Answer:
  • Biodegradability: While structurally related acetaldehyde diethyl acetal degrades 44–50% in 28 days under aerobic conditions (OECD 310) , phthalimido derivatives may exhibit slower degradation. Lab waste should be treated as hazardous due to potential aquatic toxicity .
  • Disposal: Incineration in certified facilities equipped with scrubbers for halogenated by-products, following EPA/REACH guidelines .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to minimize by-product formation?

  • Methodological Answer:
  • Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., phthalimidoethyl intermediates) and adjust reaction kinetics .
  • Catalyst Selection: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance acetalization efficiency and reduce side reactions like hydrolysis .
  • Solvent Optimization: Replace protic solvents (e.g., water) with anhydrous aprotic solvents (e.g., THF) to suppress undesired dimerization .

Q. What experimental strategies resolve contradictions in degradation data between laboratory and environmental simulations?

  • Methodological Answer:
  • Controlled Environmental Chambers: Simulate soil/water matrices with varying microbial consortia to assess biodegradation discrepancies .
  • Advanced Mass Balance Studies: Employ <sup>14</sup>C-labeled this compound to track mineralization rates and non-extractable residues .
  • Ecotoxicity Parallel Testing: Compare degradation products (e.g., phthalic acid) with OECD 201/202 assays to reconcile biodegradability and aquatic toxicity data .

Q. How does the phthalimido moiety influence the compound’s stability under varying pH conditions?

  • Methodological Answer:
  • pH-Dependent Hydrolysis Studies: Conduct accelerated stability testing (40°C, 75% RH) across pH 3–10. Monitor degradation via HPLC-MS to identify cleavage products (e.g., phthalimide release) .
  • Computational Modeling: Use DFT calculations to predict protonation states and hydrolysis pathways of the acetal group under acidic/basic conditions .
  • Buffer Compatibility: Pre-formulation studies in phosphate/citrate buffers to assess shelf-life implications for biomedical applications .

Data Contradiction Analysis

Q. How can researchers address conflicting data on the environmental persistence of this compound?

  • Methodological Answer:
  • Meta-Analysis: Compare existing biodegradation studies (e.g., OECD 310 vs. EPA 835.3160) to identify methodological variables (e.g., inoculum source, temperature) .
  • Long-Term Fate Studies: Conduct microcosm experiments over 90+ days to evaluate delayed degradation in anaerobic sediments .
  • QSAR Modeling: Apply quantitative structure-activity relationships to predict persistence metrics (e.g., half-life) based on phthalimido substitution patterns .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phthalimidoacetaldehyde diethyl acetal
Reactant of Route 2
Reactant of Route 2
Phthalimidoacetaldehyde diethyl acetal

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